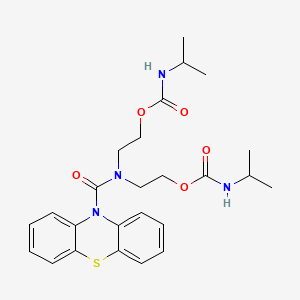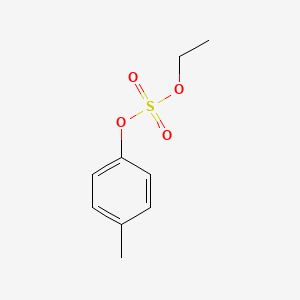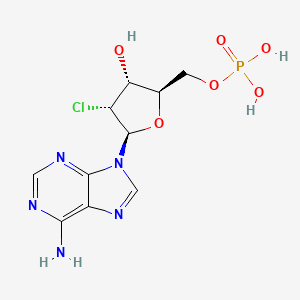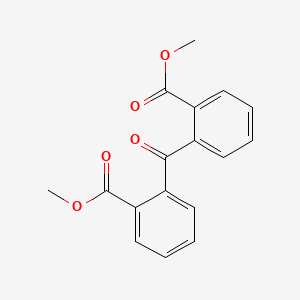
Dimethyl 2,2'-carbonyldibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-carbonyldibenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two benzene rings connected through a carbonyl group and esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-carbonyldibenzoate can be synthesized through the esterification of 2,2’-carbonyldibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in methanol, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of dimethyl 2,2’-carbonyldibenzoate may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-carbonyldibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: 2,2’-carbonyldibenzoic acid
Reduction: Dimethyl 2,2’-dihydroxybenzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-carbonyldibenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and as an intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of dimethyl 2,2’-carbonyldibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl terephthalate
- Dimethyl isophthalate
- Dimethyl phthalate
Comparison
Dimethyl 2,2’-carbonyldibenzoate is unique due to the presence of two benzene rings connected through a carbonyl group, which imparts distinct chemical and physical properties compared to other dimethyl esters
Eigenschaften
CAS-Nummer |
65594-65-2 |
|---|---|
Molekularformel |
C17H14O5 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
methyl 2-(2-methoxycarbonylbenzoyl)benzoate |
InChI |
InChI=1S/C17H14O5/c1-21-16(19)13-9-5-3-7-11(13)15(18)12-8-4-6-10-14(12)17(20)22-2/h3-10H,1-2H3 |
InChI-Schlüssel |
PPAQXZDZQRCIHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


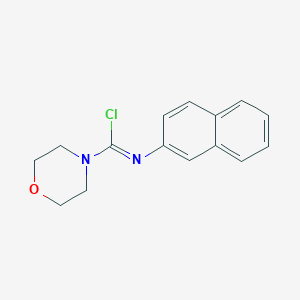


![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)



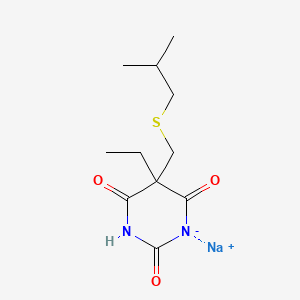

![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)
